molecular formula C24H27F4N5 B11319114 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B11319114
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: FKXGTDNWFHTWMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold renowned for its versatility in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents . Its structure features:

  • Position 2: Trifluoromethyl (-CF₃), enhancing metabolic stability and lipophilicity.
  • Position 3: 4-Fluorophenyl, contributing to π-π stacking interactions in target binding pockets.
  • Position 5: Methyl (-CH₃), optimizing steric and electronic effects.
  • Position 7: 4-Cyclohexylpiperazine, a bulky substituent that improves selectivity for kinase targets by occupying hydrophobic regions .

The synthetic route likely involves a one-pot cyclization strategy (common for pyrazolo[1,5-a]pyrimidines), enabling regioselective substitutions at key positions . Its pharmacological profile is hypothesized to target kinases such as MAPKAP-K2, given structural parallels to derivatives with anti-inflammatory and anticancer activity .

Eigenschaften

Molekularformel

C24H27F4N5

Molekulargewicht

461.5 g/mol

IUPAC-Name

7-(4-cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H27F4N5/c1-16-15-20(32-13-11-31(12-14-32)19-5-3-2-4-6-19)33-23(29-16)21(22(30-33)24(26,27)28)17-7-9-18(25)10-8-17/h7-10,15,19H,2-6,11-14H2,1H3

InChI-Schlüssel

FKXGTDNWFHTWMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-Fluorphenyl)-5-methyl-2-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies beinhaltet häufig die Verwendung von fortschrittlichen Techniken wie kontinuierlicher Flusschemie und automatisierten Syntheseplattformen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(4-Cyclohexylpiperazin-1-yl)-3-(4-Fluorphenyl)-5-methyl-2-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.

    Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

    Substitution: Reagenzien wie Halogenierungsmittel und metallorganische Verbindungen werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its structural versatility and biological activity. The presence of the cyclohexylpiperazine moiety contributes to its pharmacological properties, enhancing its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

A study demonstrated that similar compounds effectively inhibited tyrosine kinases, which are pivotal in various signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes beyond kinases, including those involved in metabolic processes.

Case Study: Enzymatic Activity

Research has highlighted the potential for pyrazolo[1,5-a]pyrimidines to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play critical roles in cell cycle regulation and signal transduction pathways .

Antiviral Properties

Emerging studies suggest that compounds with similar structural motifs may possess antiviral activity, particularly against RNA viruses.

Case Study: Influenza Virus Targeting

Investigations into related compounds have shown promise in disrupting the RNA-dependent RNA polymerase complex of influenza viruses. This suggests a potential application for 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in antiviral drug development .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

Key synthetic strategies include:

  • Cyclization Reactions : Involving aminopyrazoles with electrophilic partners.
  • Post-Synthetic Modifications : To fine-tune the pharmacokinetic properties and selectivity of the compound.

These methodologies not only facilitate the production of the target compound but also allow for exploration into derivatives with improved efficacy .

Wirkmechanismus

The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Position 2 Position 3 Position 5 Position 7 Key Activity Reference
Target Compound Trifluoromethyl 4-Fluorophenyl Methyl 4-Cyclohexylpiperazin-1-yl Kinase inhibition (hypothesized)
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl) Methylsulfonylphenyl 4-Fluorophenyl - 6,7-Dimethyl COX-2 selectivity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) Methyl - 4-Fluorophenyl Trifluoromethyl Unreported (structural analog)
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl) - 2-Methoxyphenyl Methyl Morpholin-4-yl Unreported (structural analog)
7-[(4-Chlorobenzoyl)amino]-5-[4-(trifluoromethyl)phenyl] - - 4-Trifluoromethylphenyl 4-Chlorobenzoylamino Unreported (potential kinase target)

Key Findings :

Position 7 : The 4-cyclohexylpiperazine group in the target compound distinguishes it from morpholine or dimethyl derivatives, likely enhancing kinase selectivity by occupying larger hydrophobic pockets .

Position 2 : The trifluoromethyl group in the target compound improves metabolic stability compared to methylsulfonyl or unsubstituted analogs .

Position 5 : Methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 4-fluorophenyl in ), facilitating binding to compact active sites.

Pharmacological Differences :

  • Anti-inflammatory vs. Anticancer Activity : Derivatives with para-substituted phenyl groups (e.g., 4-fluorophenyl) show anti-inflammatory effects , while morpholine or piperazine-containing variants (e.g., target compound) are more associated with kinase-driven anticancer activity .

Biologische Aktivität

The compound 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS Number: 1031627-03-8) has been identified as a promising candidate in the field of medicinal chemistry, particularly for its potential biological activities related to cancer therapy and enzyme inhibition. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H28FN5C_{23}H_{28}FN_{5}, with a molecular weight of 393.5 g/mol. The structural features include:

  • Cyclohexylpiperazine moiety : This component is known for enhancing the lipophilicity and biological activity of compounds.
  • Fluorophenyl group : The presence of fluorine atoms can improve metabolic stability and binding affinity.
  • Trifluoromethyl group : This functional group is often associated with increased potency in biological systems.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties by acting as inhibitors of various tyrosine kinases, which are critical in cell signaling pathways involved in cancer proliferation.

In Vitro Studies

In vitro studies have demonstrated that 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine effectively inhibits the growth of several cancer cell lines. For example:

  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range against specific tumor types, indicating potent cytotoxic effects.
Cell LineIC50 (µM)
HCT116 (Colon)0.117
MOLM-13 (Leukemia)0.002
MIA Paca-2 (Pancreas)0.009

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tyrosine Kinases : By binding to the active sites of these kinases, the compound disrupts signaling pathways that promote cell survival and proliferation.
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities to targets such as Aurora Kinase and FLT3, which are implicated in various cancers.

Case Studies

  • Aurora Kinase Inhibition : A study found that derivatives similar to this compound exhibited potent inhibitory activity against Aurora Kinase A with an IC50 value of 50 nM, suggesting that modifications to the structure could enhance efficacy against specific kinases involved in tumorigenesis .
  • Broad Spectrum Activity : In a panel screening involving multiple cancer types, compounds structurally related to this pyrazolo[1,5-a]pyrimidine demonstrated selective cytotoxicity towards renal and colon cancer cell lines, further supporting its potential as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.